2-Chloro-2-(3-chlorophenyl)acetic acid
Description
2-Chloro-2-(3-chlorophenyl)acetic acid is a chlorinated aromatic acetic acid derivative characterized by two chlorine substituents: one at the benzylic carbon and another at the meta position of the phenyl ring. This structure confers unique physicochemical properties, such as enhanced lipophilicity and stability, which are critical in pharmaceutical and agrochemical applications. The compound is synthesized via halogenation of 2-(3-chlorophenyl)acetic acid precursors, often using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in acetonitrile . Its crystalline forms (e.g., CS1, CS2, CS3) have been patented for use in anemia treatments due to their improved bioavailability and stability .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDVGGSTOFEZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368465-26-2 | |
| Record name | 2-chloro-2-(3-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Electron-Withdrawing Effects :
- The dual chlorine substituents in 2-chloro-2-(3-chlorophenyl)acetic acid enhance electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the fluorine analog (2-(3-chlorophenyl)-2-fluoroacetic acid) exhibits lower reactivity due to fluorine’s strong electronegativity and C-F bond stability .
- Hydroxy substitution ((R)-2-(3-chlorophenyl)-2-hydroxyacetic acid) introduces hydrogen-bonding capacity, improving solubility but reducing metabolic stability compared to halogenated analogs .
Stereochemical Influence :
- The (R)-enantiomer of the hydroxy variant shows higher bioactivity in chiral environments, a trait exploited in asymmetric synthesis .
Ring Modifications :
- The tetrahydrofuran-containing derivative (2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid) demonstrates improved pharmacokinetics due to reduced planarity, enhancing membrane permeability .
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